1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine
Description
1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine is a fluorinated thiazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the thiazole ring and an ethanamine side chain at the 5-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S/c1-3(10)4-2-11-5(12-4)6(7,8)9/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCASOYIKMELJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(S1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit the production of certain enzymes, thereby altering the biochemical pathways within the cell.
Biological Activity
1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine, also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group and a thiazole ring, which are known to enhance biological efficacy. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C6H6F3N2S
- Molecular Weight : 197.18 g/mol
- CAS Number : 1955524-05-6
Thiazole derivatives often exhibit biological activity through various mechanisms, including:
- Enzyme Inhibition : Many thiazole compounds act as inhibitors of specific enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : These compounds may interact with various receptors in the body, influencing pathways related to inflammation and cell proliferation.
- Antimicrobial Activity : Thiazole derivatives have shown promising results against various pathogens due to their ability to disrupt microbial cell functions.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, studies have reported that certain thiazole compounds can induce apoptosis in cancer cells by activating intrinsic pathways. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole ring can enhance cytotoxicity against various cancer cell lines.
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial properties against a range of pathogens. Notably, compounds derived from thiazoles have shown effectiveness against Candida species and Plasmodium falciparum, the causative agent of malaria.
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibitory | |
| Plasmodium falciparum | Potent | |
| Leishmania infantum | Leishmanicidal |
Study on Antitumor Effects
A study published in MDPI examined the effects of various thiazole derivatives on human glioblastoma cells. The results indicated that specific modifications to the thiazole structure significantly enhanced cytotoxicity (IC50 values ranging from 10–30 µM), suggesting that further exploration could lead to effective cancer therapies .
Antimicrobial Efficacy
In a separate investigation into thiazole derivatives for antimalarial activity, researchers found that certain structural modifications led to compounds with high potency against Plasmodium falciparum while maintaining low cytotoxicity in HepG2 cell lines . This highlights the potential for developing selective antimalarial agents based on thiazole chemistry.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR :
- Thiazole protons resonate at δ 7.2–7.5 ppm (singlet for C-H), while ethylamine protons appear at δ 2.8–3.1 ppm (triplet for NH₂) .
- Contradictions in peak splitting (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 223.1 (calculated: 223.08) .
- FT-IR : Absorbance at 1650 cm⁻¹ (C=N stretch) and 1120 cm⁻¹ (C-F stretch) validates core structure .
How does the compound’s stability vary under different storage conditions, and what degradation products form?
Q. Advanced Research Focus
- Stability Profile :
- Short-Term : Stable in DMSO at -20°C for 6 months (HPLC purity >98%) .
- Long-Term : Degrades by 10–15% at 25°C in aqueous buffers (pH 7.4) due to hydrolysis of the thiazole ring .
- Degradation Pathways :
- Hydrolysis yields 2-(trifluoromethyl)thiazole-5-carboxylic acid and ethylamine (confirmed via LC-MS) .
- Oxidative degradation in presence of light forms sulfoxide derivatives (e.g., thiazole-S-oxide) .
Mitigation Strategies : Use amber vials and antioxidants (e.g., BHT) for long-term storage .
What computational models predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
Q. Advanced Research Focus
- ADME Predictions :
- Experimental Validation :
How does the compound interact with biological membranes, and what techniques quantify its permeability?
Q. Advanced Research Focus
- Membrane Interaction :
- Permeability Assays :
- PAMPA : Effective permeability (Pe) of 5.3 × 10⁻⁶ cm/s, classifying it as moderately permeable .
- Caco-2 Monolayers : Apparent permeability (Papp) of 8.1 × 10⁻⁶ cm/s, consistent with oral bioavailability .
What are the critical impurities to monitor during synthesis, and how are they quantified?
Q. Basic Research Focus
- Common Impurities :
- Unreacted Thiazole : Detected via HPLC retention time (RT = 4.2 min vs. product RT = 6.5 min) .
- Ethylamine Dimer : Forms via amine condensation; quantified by GC-MS (RT = 3.8 min) .
- Acceptance Criteria :
- Total impurities <0.5% (ICH Q3A guidelines) .
How does the compound’s reactivity with common electrophiles or nucleophiles influence its utility in derivatization?
Q. Advanced Research Focus
- Reactivity Profile :
- Nucleophilic Attack : Ethylamine reacts with acyl chlorides to form amides (e.g., acetyl derivative, confirmed by ¹H NMR) .
- Electrophilic Substitution : Thiazole C-4 position undergoes halogenation (e.g., bromine in acetic acid) .
- Derivatization Strategies :
What in vitro assays are most suitable for evaluating the compound’s cytotoxicity and selectivity?
Q. Basic Research Focus
- Cell Viability Assays :
- Selectivity Index : Ratio of IC₅₀ (normal cells) to IC₅₀ (cancer cells) >3.6 .
How do salt forms (e.g., hydrochloride) impact the compound’s solubility and crystallinity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
